molecular formula C7H6FN3 B1332655 4-fluoro-1H-indazol-7-amine CAS No. 866144-03-8

4-fluoro-1H-indazol-7-amine

Cat. No. B1332655
CAS RN: 866144-03-8
M. Wt: 151.14 g/mol
InChI Key: ZPFIZWATXFSGMW-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazol-7-amine is a chemical compound with the CAS Number: 866144-03-8 . It has a molecular weight of 151.14 and its IUPAC name is 4-fluoro-1H-indazol-7-amine . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

The synthesis of indazole derivatives, including 4-fluoro-1H-indazol-7-amine, has been a topic of interest in medicinal chemistry . The synthesis of indazole derivatives often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . A specific synthesis method for a similar compound involves a radical allyl bromination of indazol-4-one at position 7 by the action of N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride .


Molecular Structure Analysis

The molecular structure of 4-fluoro-1H-indazol-7-amine is represented by the linear formula C7H6FN3 . The InChI code for this compound is 1S/C7H6FN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) .


Physical And Chemical Properties Analysis

4-Fluoro-1H-indazol-7-amine is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Antitumor Activity

Indazole derivatives have been explored for their potential in cancer treatment. For example, some 1H-indazole-3-amine derivatives have shown promising results in antitumor activity studies. While specific data on “4-fluoro-1H-indazol-7-amine” is not readily available, its structural similarity to these compounds suggests it could be researched for similar applications .

Antimicrobial Properties

Indazoles are known to exhibit antimicrobial activities against a range of bacteria, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. The presence of a fluoro group, as in “4-fluoro-1H-indazol-7-amine”, might influence this activity, making it a candidate for further study in this field .

Inhibition of Kinases

Some indazole-containing compounds have been identified as potent inhibitors of kinases, which are enzymes involved in inflammation and cancer. “4-fluoro-1H-indazol-7-amine” could potentially be investigated for its ability to inhibit specific kinases related to chronic inflammatory diseases .

Synthetic Approaches

The synthesis of indazole compounds is an active area of research. “4-fluoro-1H-indazol-7-amine” could be used as a starting material or intermediate in the development of new synthetic methods for indazoles .

Therapeutic Potential

Indazole compounds have been synthesized and evaluated for their therapeutic potential against various diseases. The unique structure of “4-fluoro-1H-indazol-7-amine” may offer new opportunities for the development of treatments for conditions such as bacterial infections and possibly others .

Safety And Hazards

The safety information for 4-fluoro-1H-indazol-7-amine indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Indazole-containing derivatives, including 4-fluoro-1H-indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their broad range of chemical and biological properties . They are important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future directions in the study of 4-fluoro-1H-indazol-7-amine and similar compounds may involve further exploration of their synthesis methods, biological activities, and potential applications in drug development .

properties

IUPAC Name

4-fluoro-1H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFIZWATXFSGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363405
Record name 4-fluoro-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-indazol-7-amine

CAS RN

866144-03-8
Record name 4-fluoro-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1H-indazol-7-amine
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